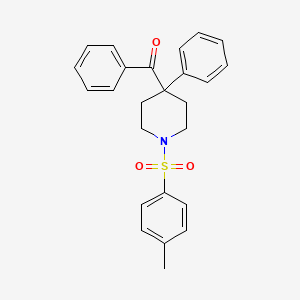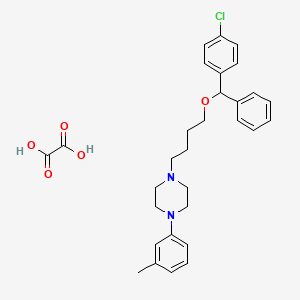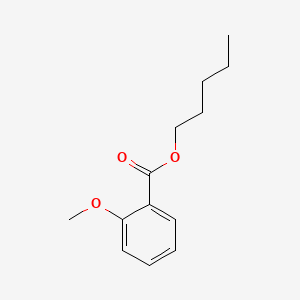![molecular formula C19H20N2O2SSi B13746036 1-(4-Methylbenzene-1-sulfonyl)-2-[(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine CAS No. 1245645-73-1](/img/structure/B13746036.png)
1-(4-Methylbenzene-1-sulfonyl)-2-[(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tosyl-2-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of pyrrolo[2,3-b]pyridines This compound is characterized by the presence of a tosyl group, a trimethylsilyl-ethynyl group, and a pyrrolo[2,3-b]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-tosyl-2-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-tosyl-2-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The tosyl group can be displaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The presence of the ethynyl group allows for cyclization reactions, which can lead to the formation of more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong nucleophiles, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of 1-tosyl-2-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine depend on the specific reaction pathway. For example, substitution reactions can yield various derivatives with different functional groups, while cyclization reactions can produce polycyclic compounds.
Applications De Recherche Scientifique
1-tosyl-2-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of 1-tosyl-2-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with various molecular targets. The presence of the tosyl and trimethylsilyl-ethynyl groups allows it to participate in specific binding interactions and chemical reactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((Trimethylsilyl)ethynyl)pyridine: A similar compound with a pyridine core instead of the pyrrolo[2,3-b]pyridine core.
2-((Trimethylsilyl)ethynyl)pyrimidine: Another related compound with a pyrimidine core.
Uniqueness
1-tosyl-2-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of its structural features, which include the tosyl group, trimethylsilyl-ethynyl group, and the pyrrolo[2,3-b]pyridine core.
Propriétés
Numéro CAS |
1245645-73-1 |
|---|---|
Formule moléculaire |
C19H20N2O2SSi |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
trimethyl-[2-[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-2-yl]ethynyl]silane |
InChI |
InChI=1S/C19H20N2O2SSi/c1-15-7-9-18(10-8-15)24(22,23)21-17(11-13-25(2,3)4)14-16-6-5-12-20-19(16)21/h5-10,12,14H,1-4H3 |
Clé InChI |
AEGADKDLTAOGET-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(13-methyl-3,17-dioxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-10-yl) acetate](/img/structure/B13745966.png)

![3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B13745982.png)
![Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]-](/img/structure/B13745985.png)








